2-Ethoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine
Description
2-Ethoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine: is a heterocyclic compound that features a pyridine ring substituted with ethoxy, methyl-oxadiazolyl, and phenyl groups
Properties
Molecular Formula |
C16H15N3O2 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
3-(2-ethoxy-6-phenylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H15N3O2/c1-3-20-16-13(15-17-11(2)21-19-15)9-10-14(18-16)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |
InChI Key |
RMMYJUQKLROKRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with an ester or acid chloride under dehydrating conditions.
Substitution on Pyridine Ring: The pyridine ring can be functionalized through electrophilic aromatic substitution reactions. The ethoxy group can be introduced via an ethylation reaction, while the phenyl group can be added through a Friedel-Crafts alkylation.
Coupling Reactions: The final step involves coupling the oxadiazole moiety with the substituted pyridine ring using a suitable coupling agent, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the ethoxy or phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or Friedel-Crafts catalysts for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Ethoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds with biological targets, while the pyridine and phenyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine: can be compared with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for designing new compounds with tailored biological activities and material properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
